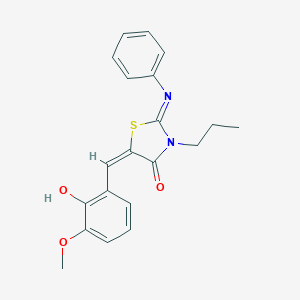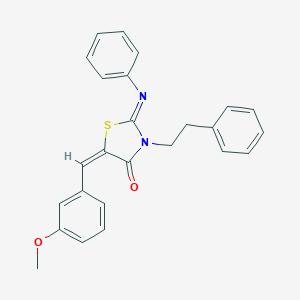![molecular formula C18H17N3O2S B298656 (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298656.png)
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of diazines and has been found to exhibit interesting biological properties.
Aplicaciones Científicas De Investigación
The (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione molecule has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been investigated for its potential application in organic solar cells due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines and exhibit antibacterial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione have been studied in vitro and in vivo. In vitro studies have shown that it inhibits the growth of cancer cells and exhibits antibacterial activity. In vivo studies have shown that it has anti-inflammatory effects and can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments is its relatively simple synthesis method. In addition, it exhibits interesting biological properties that make it a promising candidate for further research. However, one of the limitations of using this molecule is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. One direction is to further investigate its potential applications in the field of medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions. Furthermore, its potential application in organic solar cells can also be studied in more detail. Finally, the mechanism of action of this molecule can be further elucidated to better understand its biological properties.
Métodos De Síntesis
The synthesis method of (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves the reaction of 2,5-dimethylpyrrole-3-carboxaldehyde with 4-methylbenzenesulfonamide in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Propiedades
Nombre del producto |
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Fórmula molecular |
C18H17N3O2S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H17N3O2S/c1-10-4-6-14(7-5-10)21-17(23)15(16(22)20-18(21)24)9-13-8-11(2)19-12(13)3/h4-9,19H,1-3H3,(H,20,22,24)/b15-9+ |
Clave InChI |
ZQVCYRZLDIMLIV-OQLLNIDSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(NC(=C3)C)C)/C(=O)NC2=S |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(NC(=C3)C)C)C(=O)NC2=S |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(NC(=C3)C)C)C(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298573.png)





![(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B298583.png)
![3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298584.png)
![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)
![(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298588.png)
![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)